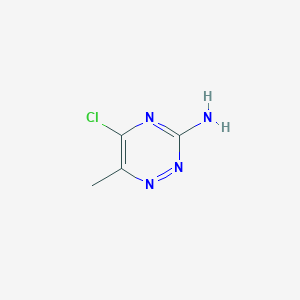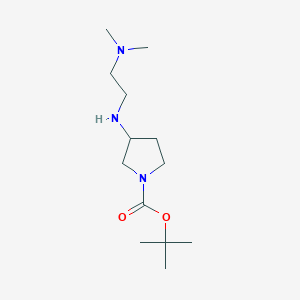
tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H27N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C)CCNC1CN(C(OC(C)(C)C)=O)CCC1 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups attached to it. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 257.37 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Activation of Carboxylic Acids
The compound has been utilized in the activation of carboxylic acids through dialkyl pyrocarbonates in aprotic solvents with tertiary amines. This method facilitates the preparation of carboxylic acid anhydrides and esters, including those of N-protected amino acids, in good yields via a one-pot procedure. The t-butyl esters of carboxylic acids, for instance, can be obtained using 4-dimethylaminopyridine in this context (Pozdnev, 2009).
Synthesis and Characterization of Complex Molecules
Research has been conducted on synthesizing and characterizing complex molecules like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. These studies involve comprehensive characterizations, including X-ray crystallographic analyses, to understand the molecular and crystal structures, highlighting intramolecular hydrogen bonding and other interactions (Çolak et al., 2021).
Catalysis in Acylation Chemistry
Compounds related to tert-butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate have been explored as effective catalysts in acylation chemistry. For example, polymethacrylates containing 4-amino-pyridyl derivatives covalently attached have shown self-activation by neighboring group effects, making them suitable for acylation reactions (Mennenga et al., 2015).
Synthesis of Biologically Active Intermediates
Efforts have been made to synthesize important intermediates for biologically active compounds using tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate. A rapid synthetic method was established, yielding high total steps efficiency, which is crucial for the synthesis of complex molecules like omisertinib (AZD9291) (Zhao et al., 2017).
Molecular Structure Analyses
There has been research focused on the molecular structure analysis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These studies involve synthesizing cyclic amino acid esters and characterizing them through spectroscopic methods and X-ray diffraction analysis, providing insights into their structural properties (Moriguchi et al., 2014).
Safety and Hazards
This compound is classified as an Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . This means it is harmful to aquatic life, causes serious eye irritation, causes skin irritation, and may cause an allergic skin reaction. It should be handled with care, using appropriate personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of peptides . This suggests that “tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” might interact with its targets to form peptide bonds, thereby influencing the structure and function of proteins within the cell.
Biochemical Pathways
Given the compound’s potential role in peptide synthesis , it may influence pathways related to protein synthesis and degradation, potentially affecting cellular functions such as signal transduction, cell growth, and apoptosis.
Result of Action
Based on its potential role in peptide synthesis , the compound might influence the structure and function of proteins within the cell, thereby affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s structure allows it to act as a substrate or inhibitor in these enzymatic reactions, influencing the activity of these enzymes and the overall reaction kinetics .
Cellular Effects
In cellular environments, this compound can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and cellular metabolism, affecting cell growth, differentiation, and apoptosis . The compound’s impact on these pathways makes it a valuable tool for studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, altering its activity and specificity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other reactive species. Studies have shown that in acidic environments, the compound may undergo hydrolysis, leading to a decrease in its stability and effectiveness . Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, it can cause adverse effects such as cytotoxicity, organ damage, and disruptions in normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its breakdown and elimination from the body. The compound’s metabolism can lead to the formation of reactive intermediates, which may interact with other cellular components and affect metabolic flux . These interactions can influence the levels of metabolites and the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression . Its distribution within tissues can also impact its overall bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These modifications can direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. The compound’s localization can also affect its activity, as it may interact with different sets of biomolecules in various cellular compartments .
Properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-8-6-11(10-16)14-7-9-15(4)5/h11,14H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXLESWYFDJPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661746 | |
| Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-43-1 | |
| Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


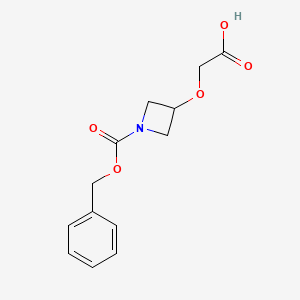
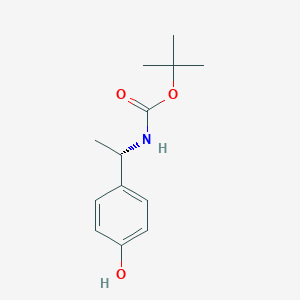





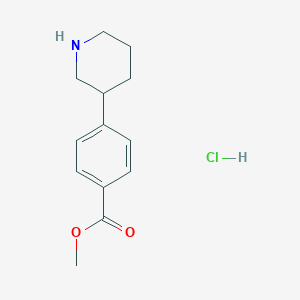


![Ethyl 1-[(benzylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B1500174.png)
